molecular formula C8H5ClF5NO B1409177 3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine CAS No. 1227583-61-0

3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine

Cat. No.: B1409177
CAS No.: 1227583-61-0
M. Wt: 261.57 g/mol
InChI Key: CROVMKVFDOXASC-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with difluoromethoxy, chloromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. The difluoromethoxy group can be introduced through nucleophilic substitution reactions, while the chloromethyl group is often added using chloromethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring .

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethoxy-2-chloromethyl-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The combination of difluoromethoxy, chloromethyl, and trifluoromethyl groups in a single molecule provides a versatile platform for the development of new compounds with tailored properties .

Properties

IUPAC Name

2-(chloromethyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF5NO/c9-3-4-5(16-7(10)11)1-2-6(15-4)8(12,13)14/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROVMKVFDOXASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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